
N-(3-chlorophenyl)naphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)naphthalene-2-sulfonamide, also known as N-(3-chloro-phenyl)-2-naphthalenesulfonamide (CNNS), is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CNNS is a sulfonamide derivative and has been found to possess anti-inflammatory, antitumor, and antimicrobial activities.
作用機序
The exact mechanism of action of CNNS is not fully understood. However, studies suggest that CNNS exerts its anti-inflammatory and antitumor effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. CNNS has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, antitumor, and antimicrobial activities, CNNS has been found to possess other biochemical and physiological effects. Studies have shown that CNNS can inhibit the activity of carbonic anhydrase, an enzyme involved in acid-base balance and ion transport. CNNS has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
CNNS has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. CNNS is also soluble in organic solvents such as DMSO and DMF, making it easy to prepare solutions for in vitro experiments. However, CNNS has some limitations as well. It has low water solubility, which can make it difficult to prepare aqueous solutions. Additionally, CNNS can be toxic to cells at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on CNNS. One potential area of study is the development of CNNS-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the use of CNNS as a potential anticancer agent. Further studies are needed to elucidate the exact mechanism of action of CNNS and to determine its potential toxicity and side effects in vivo. Overall, CNNS has shown promising therapeutic potential, and further research is warranted to explore its full range of applications.
合成法
The synthesis of CNNS involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-naphthylamine in the presence of a base such as sodium carbonate. The reaction yields CNNS as a white crystalline solid with a melting point of 210-212°C.
科学的研究の応用
CNNS has been extensively studied for its potential therapeutic properties. In vitro studies have shown that CNNS exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CNNS has also been found to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, CNNS has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.
特性
分子式 |
C16H12ClNO2S |
|---|---|
分子量 |
317.8 g/mol |
IUPAC名 |
N-(3-chlorophenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H12ClNO2S/c17-14-6-3-7-15(11-14)18-21(19,20)16-9-8-12-4-1-2-5-13(12)10-16/h1-11,18H |
InChIキー |
QHNFZAVGWCPJBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=CC=C3)Cl |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




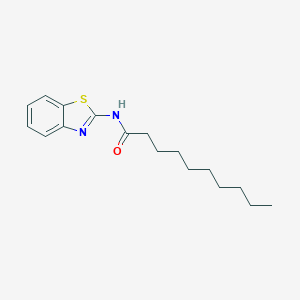


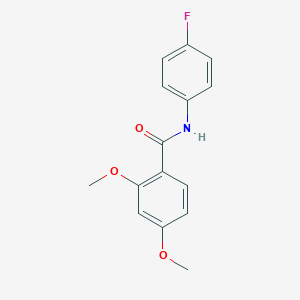
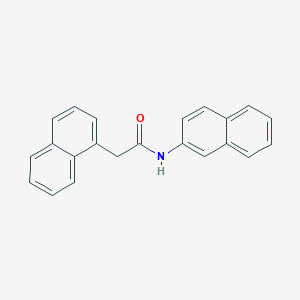
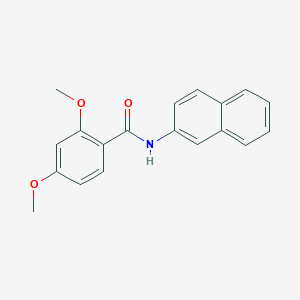

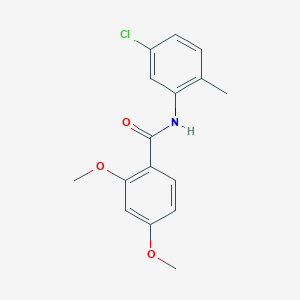
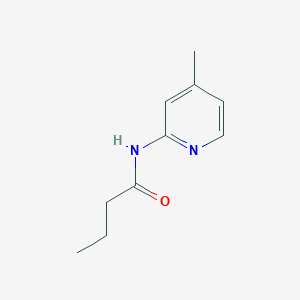
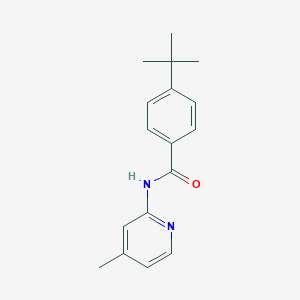
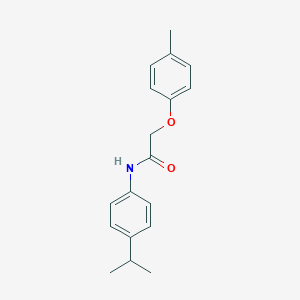

![2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B291857.png)